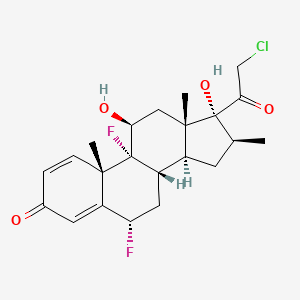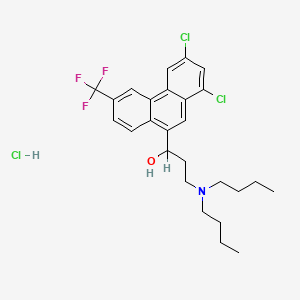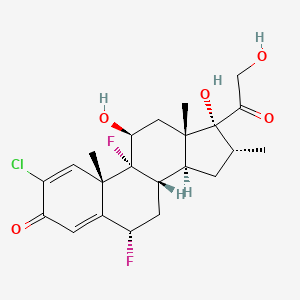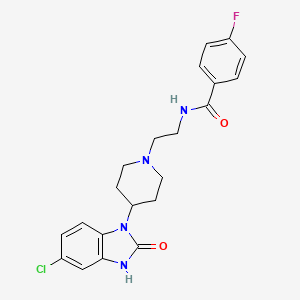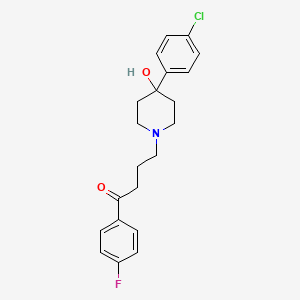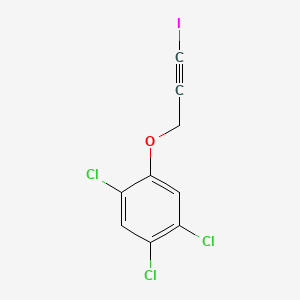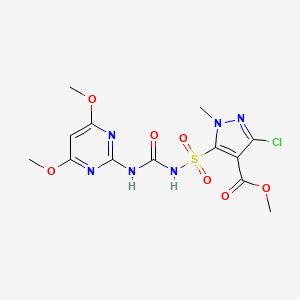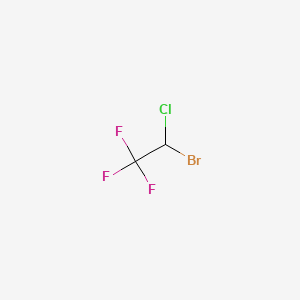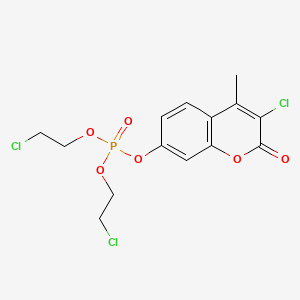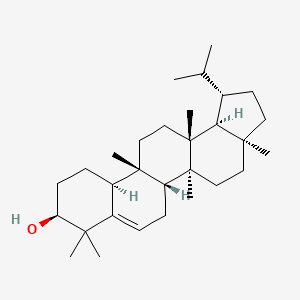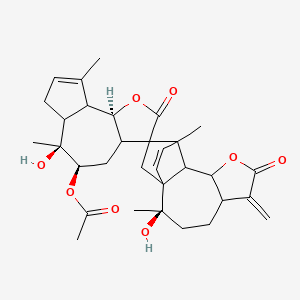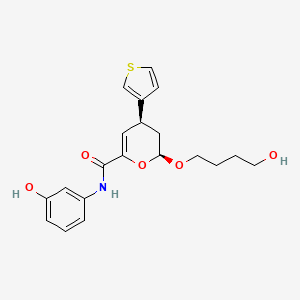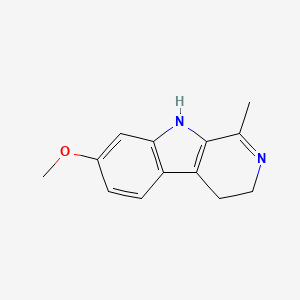![molecular formula C20H20ClN3 B1673001 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine CAS No. 851373-91-6](/img/structure/B1673001.png)
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine is a potent and selective antagonist of the 5-hydroxytryptamine type 7 receptor, discovered by Johnson & Johnson. It has shown nootropic and antidepressant effects in both animal and human studies. The compound has progressed to Phase II trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder. It has been found to reduce rapid eye movement sleep in humans and block circadian rhythm phase-shift advances in mice .
準備方法
The synthetic route for 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine involves several steps. The key intermediate is this compound. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.
化学反応の分析
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not provided.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine has several scientific research applications:
Chemistry: It is used as a research tool to study the 5-hydroxytryptamine type 7 receptor and its role in various physiological processes.
Biology: The compound is used to investigate the effects of 5-hydroxytryptamine type 7 receptor antagonism on biological systems, including its impact on circadian rhythms and sleep patterns.
Medicine: this compound has shown potential as an adjunctive treatment for improving cognition and mood in stable bipolar disorder. It has also been studied for its antidepressant effects and its ability to reduce rapid eye movement sleep.
Industry: The compound is used in the development of new therapeutic agents targeting the 5-hydroxytryptamine type 7 receptor.
作用機序
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine exerts its effects by selectively antagonizing the 5-hydroxytryptamine type 7 receptor. This receptor is involved in the regulation of mood, cognition, and circadian rhythms. By blocking this receptor, this compound can modulate serotonin transmission, leading to its nootropic and antidepressant effects .
類似化合物との比較
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine is unique in its high selectivity for the 5-hydroxytryptamine type 7 receptor. Similar compounds include:
SB-269970: Another selective antagonist of the 5-hydroxytryptamine type 7 receptor, used in research to study the receptor’s role in various physiological processes.
LP-211: A selective agonist of the 5-hydroxytryptamine type 7 receptor, used to investigate the receptor’s function and potential therapeutic applications.
SB-258719: A selective antagonist of the 5-hydroxytryptamine type 7 receptor, similar to this compound, but with different pharmacokinetic properties.
This compound stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
特性
CAS番号 |
851373-91-6 |
|---|---|
分子式 |
C20H20ClN3 |
分子量 |
337.8 g/mol |
IUPAC名 |
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine |
InChI |
InChI=1S/C20H20ClN3/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2 |
InChIキー |
UKJPMZGILXATGT-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-18038683; JNJ 18038683; JNJ18038683. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


